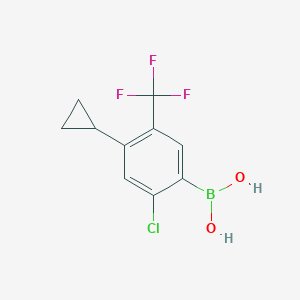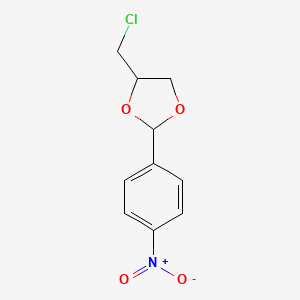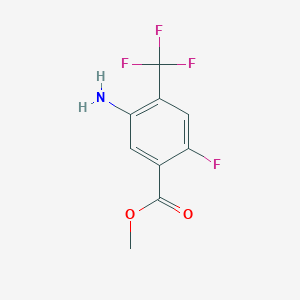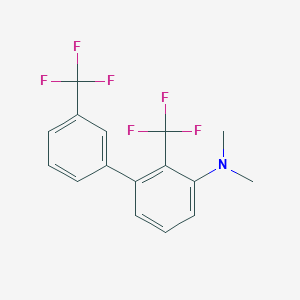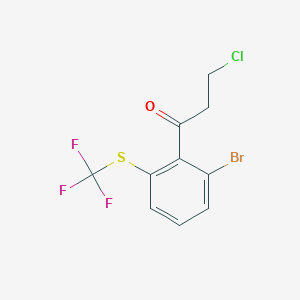![molecular formula C21H22N2O5 B14072697 3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B14072697.png)
3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N,N-dimethyl-L-Asparagine is a derivative of the amino acid L-asparagine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain amide nitrogen is dimethylated. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N,N-dimethyl-L-Asparagine typically involves the protection of the amino group of L-asparagine with the Fmoc group. This can be achieved by reacting L-asparagine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The dimethylation of the side chain amide nitrogen is then carried out using formaldehyde and a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of Fmoc-N,N-dimethyl-L-Asparagine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N,N-dimethyl-L-Asparagine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides.
Substitution Reactions: The dimethylamino group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution: Electrophiles like alkyl halides.
Major Products Formed
Deprotection: L-Asparagine derivatives.
Coupling: Peptides and polypeptides.
Substitution: Various substituted asparagine derivatives.
Scientific Research Applications
Fmoc-N,N-dimethyl-L-Asparagine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The primary mechanism of action of Fmoc-N,N-dimethyl-L-Asparagine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The dimethylation of the side chain amide nitrogen enhances the stability and solubility of the compound, making it easier to handle and incorporate into peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Asparagine: Similar in structure but lacks the dimethylation on the side chain amide nitrogen.
Fmoc-L-Glutamine: Another Fmoc-protected amino acid with a similar role in peptide synthesis but with a different side chain.
Fmoc-N,N-dimethyl-L-Glutamine: Similar to Fmoc-N,N-dimethyl-L-Asparagine but with a longer side chain.
Uniqueness
Fmoc-N,N-dimethyl-L-Asparagine is unique due to its dimethylated side chain, which provides enhanced stability and solubility compared to its non-dimethylated counterparts. This makes it particularly useful in the synthesis of peptides that require these properties .
Properties
Molecular Formula |
C21H22N2O5 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C21H22N2O5/c1-23(2)19(24)11-18(20(25)26)22-21(27)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,27)(H,25,26) |
InChI Key |
VXKRBLOYXZGVTI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


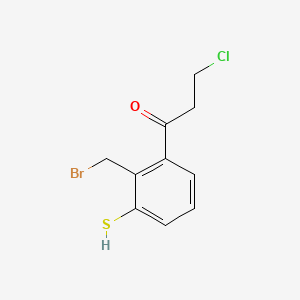

![2-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-3,4,6-tris-O-(phenylmethyl)-D-altrononitrile](/img/structure/B14072638.png)

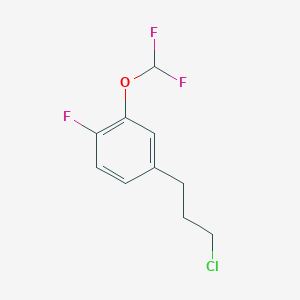
![3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde](/img/structure/B14072658.png)
